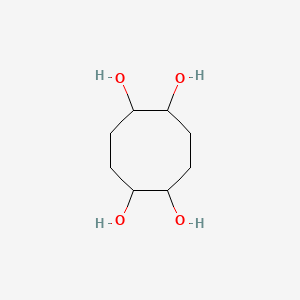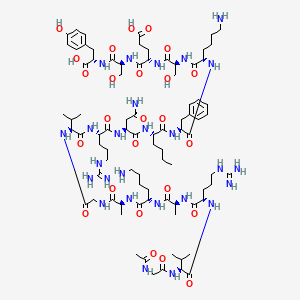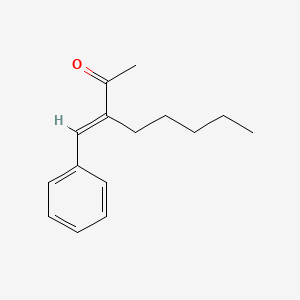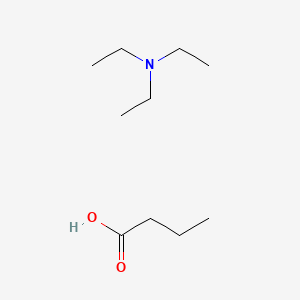
Cyclooctane-1,2,5,6-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane-1,2,5,6-tetrol is an organic compound with the molecular formula C8H16O4 It is a cycloalkane derivative characterized by a cyclooctane ring with four hydroxyl groups attached at the 1, 2, 5, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,5,6-tetrol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,5-cyclooctadiene using osmium tetroxide as a catalyst. The reaction typically proceeds under mild conditions, with the addition of a co-oxidant such as N-methylmorpholine N-oxide to facilitate the formation of the tetrol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctane-1,2,5,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclooctane-1,2,5,6-tetraone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the tetrol into cyclooctane.
Major Products:
Oxidation: Cyclooctane-1,2,5,6-tetraone
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,2,5,6-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying hydrogen bonding interactions in biological systems.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of cyclooctane-1,2,5,6-tetrol involves its ability to participate in hydrogen bonding and other intermolecular interactions. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the compound’s reactivity and stability. Additionally, the cyclooctane ring structure imparts unique conformational properties that affect its behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclooctane-1,2,5,6-tetrol can be compared with other cycloalkane derivatives, such as:
Cyclooctane-1,2,3,4-tetrol: Similar in structure but with hydroxyl groups at different positions, leading to different reactivity and properties.
Cyclooctane-1,5-diol: Contains only two hydroxyl groups, resulting in distinct chemical behavior and applications.
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with different conformational and reactivity characteristics.
This compound stands out due to its unique combination of four hydroxyl groups and an eight-membered ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
36653-42-6 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
cyclooctane-1,2,5,6-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-12H,1-4H2 |
InChI-Schlüssel |
GOFSZEWOPLAOPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CCC(C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















